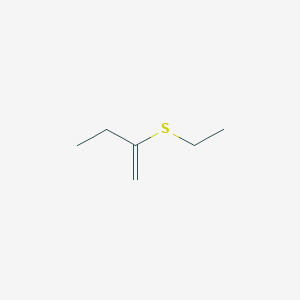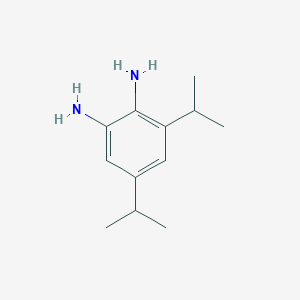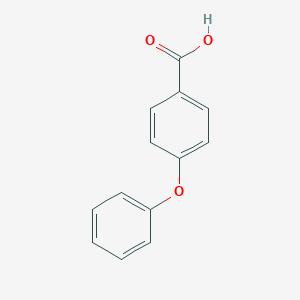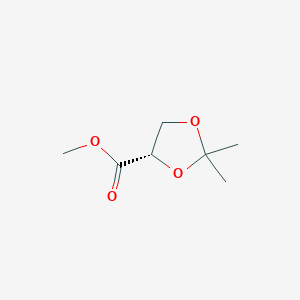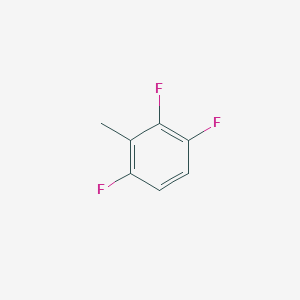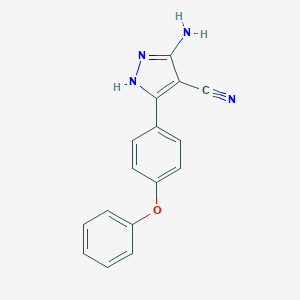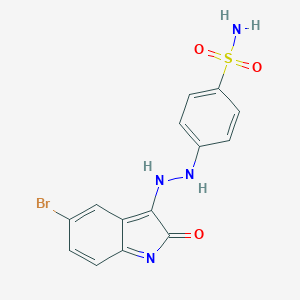
Cdk2 Inhibitor II
Overview
Description
Cdk2 Inhibitor II is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. CDK2 plays a significant role in the transition from the G1 phase to the S phase of the cell cycle, making it a critical target for cancer therapy. Inhibiting CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, thereby preventing tumor growth and proliferation .
Mechanism of Action
Target of Action
Cdk2 Inhibitor II primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a core cell-cycle kinase that phosphorylates many substrates to drive progression through the cell cycle . It is activated by binding either E- or A-type cyclins and by a range of protein kinases that directly phosphorylate CDK2 .
Mode of Action
This compound interacts with its target, CDK2, by inhibiting its activity. It inhibits CDK2 with an IC50 of 45 nM and exhibits submicromolar activity against other CDKs including CDK1, CDK4, and CDK5 . This results in a block in the G1 (gap) phase of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects several biochemical pathways. CDK2 modulates a variety of oncogenic signaling pathways when it governs the phosphorylation of a wide range of transcription factors: SMAD3, FOXM1, FOXO1, ID2, as well as UBF, NFY, B-MYB, and MYC . Inhibition of CDK2 can lead to changes in these pathways, potentially affecting cell division, migration, differentiation, and programmed cell death .
Pharmacokinetics
It is known that cdk2 inhibitors are being developed and tested in clinical trials, suggesting that they have acceptable pharmacokinetic properties for therapeutic use .
Result of Action
The inhibition of CDK2 by this compound has several molecular and cellular effects. It prevents supernumerary centrosome clustering, causing multipolarity, anaphase catastrophe, and apoptotic death of aneuploid cancers . In normal mammary cells and estrogen receptor-positive breast cancer cells, CDK2 inhibition causes a rapid loss of substrate phosphorylation that is rapidly restored by a hard-wired cell-cycle buffering mechanism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment can affect the antitumor immunity responses of CDK2-deficient cancer cells . Additionally, genetic backgrounds can influence the adaptive rebound upon CDK2 inhibition . More research is needed to fully understand how different environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Cdk2 Inhibitor II interacts with CDK2, a serine/threonine protein kinase, to inhibit its activity . This interaction is characterized by the binding of the inhibitor to the ATP-binding site of CDK2, thereby preventing the kinase from phosphorylating its substrates . The inhibition of CDK2 by this compound has been shown to result in the downregulation of proteins such as myeloid cell leukemia 1 (MCL-1), leading to the induction of apoptosis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest, particularly at the G1/S transition, thereby preventing cells from entering the S phase and undergoing DNA replication . This leads to the inhibition of cell proliferation and the induction of apoptosis .
Molecular Mechanism
The mechanism of action of this compound involves its binding to CDK2 and inhibiting its activity . This results in the hypophosphorylation of the retinoblastoma protein (Rb), a key regulator of the cell cycle . The inhibition of CDK2 also leads to the downregulation of MCL-1, a protein that plays a crucial role in the regulation of apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Initial exposure to the inhibitor results in the rapid induction of cell cycle arrest and apoptosis . Over time, the continued presence of this compound leads to sustained inhibition of CDK2 activity and persistent cell cycle arrest .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At lower doses, the inhibitor effectively controls tumor growth. At higher doses, the effects of the inhibitor may be more pronounced, potentially leading to adverse effects .
Metabolic Pathways
This compound is involved in the regulation of the cell cycle, a fundamental metabolic pathway in cells . It interacts with CDK2, a key enzyme in this pathway, to inhibit its activity and prevent the progression of the cell cycle .
Transport and Distribution
Given its role as a kinase inhibitor, it is likely that it is transported into cells where it can interact with its target, CDK2 .
Subcellular Localization
This compound is likely to be localized in the cytoplasm of cells, where CDK2 is typically found . Its activity is likely to be influenced by its localization, with its inhibitory effects on CDK2 being most pronounced in the regions of the cell where CDK2 is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk2 Inhibitor II typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of a halo derivative in the presence of a potassium carbonate and dimethylformamide system to afford the targeted compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the same reaction conditions. This process often includes optimization of reaction parameters, purification steps, and quality control measures to ensure consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Cdk2 Inhibitor II undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Scientific Research Applications
Cdk2 Inhibitor II has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Cdk2 Inhibitor II is unique compared to other CDK inhibitors due to its high selectivity for CDK2 over other CDK family members. Similar compounds include:
Palbociclib: A selective inhibitor of CDK4 and CDK6.
Ribociclib: Another selective inhibitor of CDK4 and CDK6.
Abemaciclib: Inhibits CDK4, CDK6, and to a lesser extent, CDK2
This compound stands out due to its specificity for CDK2, making it a valuable tool for studying CDK2-related pathways and for developing targeted cancer therapies .
Properties
IUPAC Name |
4-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O3S/c15-8-1-6-12-11(7-8)13(14(20)17-12)19-18-9-2-4-10(5-3-9)23(16,21)22/h1-7,17,20H,(H2,16,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDDMLCHUYBHHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(NC3=C2C=C(C=C3)Br)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cdk2 Inhibitor II?
A1: this compound acts by directly inhibiting Cyclin-dependent kinase 2 (CDK2) activity. [, , ] CDKs are essential regulators of the eukaryotic cell cycle, and inhibiting CDK2 can disrupt cell cycle progression. []
Q2: How does this compound affect the development of Babesia bovis?
A2: Research indicates that this compound demonstrates inhibitory effects on the in vitro growth of Babesia bovis. [] Specifically, this compound, alongside roscovitine and purvalanol A, was found to hinder the early stages of Babesia bovis' intraerythrocytic development. This suggests a potential role for CDK inhibitors as chemotherapeutic agents for babesiosis. []
Q3: Has any research explored potential resistance mechanisms to this compound?
A3: While studies specifically investigating resistance mechanisms to this compound are limited within the provided papers, research on related CDK inhibitors like palbociclib, which targets CDK4/6, reveals potential resistance mechanisms that might be relevant. [] Notably, biallelic genomic RB1 inactivation and the emergence of a novel oncogenic cyclin D1 fusion (CCND1::chr11.g:70025223) were identified as potential drivers of resistance to palbociclib. [] These findings highlight the potential for similar resistance mechanisms to arise with this compound, particularly in cancers where RB1 and cyclin D1 play crucial roles in cell cycle regulation.
Q4: Are there any concerns regarding the stability of this compound in experimental settings?
A4: While not directly focusing on this compound, research has shown that chemically similar CDK inhibitors can exhibit short half-lives in certain media, such as the sulfur acidic cultivation medium used for the red alga Cyanidioschyzon merolae. [] This instability could potentially lead to inconsistencies in experimental results. Therefore, careful consideration of media composition and potential compound degradation is crucial when designing and interpreting experiments involving this compound and other CDK inhibitors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


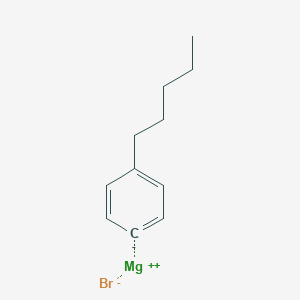
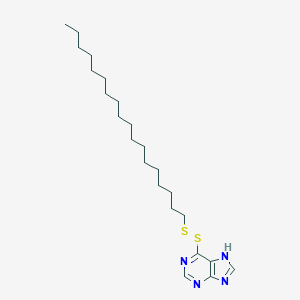
![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)
![2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide](/img/structure/B45574.png)


